molecular formula C13H18N2OS B2415565 N-{9-[(thiophen-2-yl)methyl]-9-azabicyclo[3.3.1]nonan-3-ylidene}hydroxylamine CAS No. 685120-10-9

N-{9-[(thiophen-2-yl)methyl]-9-azabicyclo[3.3.1]nonan-3-ylidene}hydroxylamine

Cat. No.: B2415565
CAS No.: 685120-10-9
M. Wt: 250.36
InChI Key: OBRHJDZLTXFFOD-UHFFFAOYSA-N
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Description

N-{9-[(thiophen-2-yl)methyl]-9-azabicyclo[331]nonan-3-ylidene}hydroxylamine is a complex organic compound characterized by its unique bicyclic structure and the presence of a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{9-[(thiophen-2-yl)methyl]-9-azabicyclo[3.3.1]nonan-3-ylidene}hydroxylamine typically involves multiple steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a suitable diene and dienophile are reacted under controlled conditions.

    Introduction of the Thiophene Ring: The thiophene ring is introduced via a Friedel-Crafts alkylation reaction, using thiophene and an appropriate alkylating agent.

    Formation of the Hydroxylamine Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{9-[(thiophen-2-yl)methyl]-9-azabicyclo[3.3.1]nonan-3-ylidene}hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-{9-[(thiophen-2-yl)methyl]-9-azabicyclo[3.3.1]nonan-3-ylidene}hydroxylamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: Used in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-{9-[(thiophen-2-yl)methyl]-9-azabicyclo[3.3.1]nonan-3-ylidene}hydroxylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding can lead to inhibition or activation of biochemical pathways, depending on the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

    N-[9-(phenylmethyl)-9-azabicyclo[3.3.1]nonan-3-ylidene]hydroxylamine: Similar structure but with a phenyl group instead of a thiophene ring.

    N-[9-(pyridylmethyl)-9-azabicyclo[3.3.1]nonan-3-ylidene]hydroxylamine: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

N-{9-[(thiophen-2-yl)methyl]-9-azabicyclo[3.3.1]nonan-3-ylidene}hydroxylamine is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[9-(thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-ylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2OS/c16-14-10-7-11-3-1-4-12(8-10)15(11)9-13-5-2-6-17-13/h2,5-6,11-12,16H,1,3-4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRHJDZLTXFFOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=NO)CC(C1)N2CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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